
(2-Methyldec-4-YN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyldec-4-YN-2-YL)benzene, also known as (2-Methyl-4-decyn-2-yl)benzene, is an organic compound with the molecular formula C₁₇H₂₄. This compound is characterized by the presence of a benzene ring substituted with a 2-methyl-4-decyn-2-yl group. It is a member of the alkylbenzene family, which are compounds consisting of a benzene ring bonded to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldec-4-YN-2-YL)benzene typically involves the alkylation of benzene with an appropriate alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyne in the presence of a strong acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methyldec-4-YN-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to convert the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with H₂/Pd can produce alkanes. Substitution reactions can introduce various functional groups onto the benzene ring, such as nitro groups (NO₂) or halogens (Cl, Br) .
Scientific Research Applications
(2-Methyldec-4-YN-2-YL)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Methyldec-4-YN-2-YL)benzene involves its interaction with molecular targets and pathways within biological systems. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In electrophilic aromatic substitution, the benzene ring’s pi electrons interact with electrophiles to form intermediates that lead to substituted products .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-4-decyn-2-yl)benzene: The same compound with different nomenclature.
(2-Methyl-4-decyn-2-yl)toluene: Similar structure but with a toluene ring instead of benzene.
(2-Methyl-4-decyn-2-yl)phenol: Similar structure with a hydroxyl group on the benzene ring
Uniqueness
(2-Methyldec-4-YN-2-YL)benzene is unique due to its specific alkyne substitution, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various synthetic and industrial applications where such characteristics are desired.
Properties
CAS No. |
917878-24-1 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-methyldec-4-yn-2-ylbenzene |
InChI |
InChI=1S/C17H24/c1-4-5-6-7-8-12-15-17(2,3)16-13-10-9-11-14-16/h9-11,13-14H,4-7,15H2,1-3H3 |
InChI Key |
OBJGVLIMLAQLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



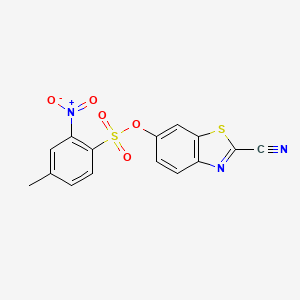
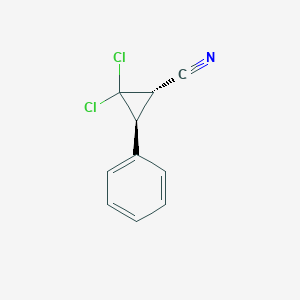
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
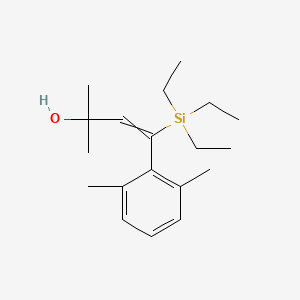
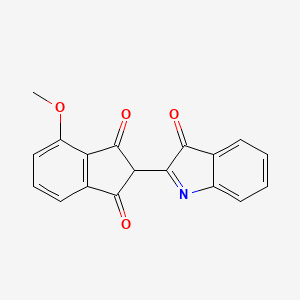
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)

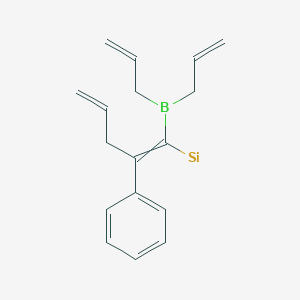
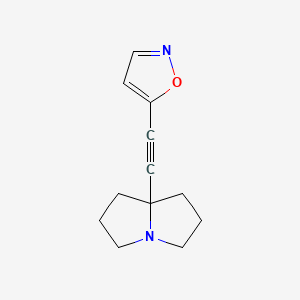


![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
